molecular formula C9H8BrClN2O2 B2773241 Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride CAS No. 2060024-86-2

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride

Cat. No.: B2773241
CAS No.: 2060024-86-2
M. Wt: 291.53
InChI Key: BHGKGJKYPCBQEP-UHFFFAOYSA-N
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Description

“Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride” is a chemical compound that contains bromine atoms, an imidazo[1,2-a]pyridine ring, and a carboxylate group . It is a solid substance . This compound is used in organic syntheses and as pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom, an imidazo[1,2-a]pyridine ring, and a carboxylate group . The SMILES string representation of the compound is COC(C1=CN2C=CN=C2C(Br)=C1)=O .


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 255.07 . The compound is soluble in water due to the presence of the carboxylate group .

Scientific Research Applications

Synthesis and Derivative Studies

  • A significant application involves the synthesis of imidazo[1,2-a]pyridine derivatives for their potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. This synthesis approach indicates a broader interest in exploring the bioactive potential of imidazo[1,2-a]pyridine derivatives (Abignente et al., 1982).
  • Another study highlights the synthesis of 8-hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, showcasing a novel one-pot catalytic synthesis method for bicyclic imidazole derivatives. This process underscores the chemical versatility and utility of imidazo[1,2-a]pyridine compounds in creating complex molecular structures (Bäuerlein et al., 2009).
  • The development of new tricyclic pyridinones from 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine illustrates the compound's role as a precursor in synthesizing more complex molecules with potential bioactivity (Castera-Ducros et al., 2006).

Pharmaceutical and Biological Applications

  • The compound has been implicated in studies focusing on the synthesis and evaluation of derivatives for anti-hepatitis B virus (HBV) activity. This research indicates its potential utility in developing antiviral agents (Chen et al., 2011).
  • Additionally, derivatives of methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride have been explored for their cytotoxic and tubercular activities, further highlighting the compound's relevance in pharmaceutical research and its role in creating potential therapeutics (Sanghavi et al., 2022).

Chemical Synthesis and Methodology

  • The compound serves as a critical intermediate in the synthesis of cardiotonic agents, demonstrating its importance in the development of treatments for conditions such as congestive heart failure (Yamanaka et al., 1992).
  • Research into the efficient synthesis of new 8-aryl tricyclic pyridinones using this compound as a starting material showcases the compound's utility in facilitating complex chemical transformations (Castera-Ducros et al., 2006).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2.ClH/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6;/h2-5H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGKGJKYPCBQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2C(=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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